molecular formula C24H43N B039032 4-Octadecylaniline CAS No. 114235-67-5

4-Octadecylaniline

Cat. No.: B039032
CAS No.: 114235-67-5
M. Wt: 345.6 g/mol
InChI Key: CCRTYBGROAGVGK-UHFFFAOYSA-N
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Description

4-Octadecylaniline is a unique organic compound that serves as a critical building block in advanced materials science and surface chemistry research. This molecule features a hydrophilic aniline head group attached to a long, hydrophobic octadecyl (C18) alkyl chain, conferring distinct amphiphilic properties. Its primary research value lies in its ability to form self-assembled monolayers (SAMs) on various substrates, such as gold and silicon, which are essential for creating well-defined surfaces with specific chemical functionalities. These modified surfaces are instrumental in studying phenomena like wetting, adhesion, corrosion resistance, and for the fabrication of biosensors where the aniline group can be further functionalized.

Properties

IUPAC Name

4-octadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRTYBGROAGVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393672
Record name 4-Octadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114235-67-5
Record name 4-Octadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. How can researchers optimize reaction conditions for this compound functionalization?

  • Methodology : Perform design of experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Validate predictions with triplicate runs and report yield, selectivity, and error margins .

Literature & Collaboration

Q. What criteria should guide the selection of prior studies for comparative analysis?

  • Methodology : Prioritize peer-reviewed articles with detailed experimental protocols and raw data availability. Use tools like OJOSE or Reaxys to filter studies by relevance and citation impact. Highlight methodological discrepancies (e.g., solvent choices, analytical techniques) when comparing results .

Q. How can interdisciplinary collaborations enhance this compound research?

  • Methodology : Partner with computational chemists for molecular modeling, material scientists for surface characterization, and biologists for toxicity assays. Establish shared data platforms (e.g., GitHub repositories) for real-time collaboration and transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octadecylaniline
Reactant of Route 2
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4-Octadecylaniline

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